molecular formula C15H21NO6 B5471897 2-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]-N-methylethanamine;oxalic acid

2-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]-N-methylethanamine;oxalic acid

Cat. No.: B5471897
M. Wt: 311.33 g/mol
InChI Key: KRYJCKVJIIBQHV-FXRZFVDSSA-N
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Description

2-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]-N-methylethanamine;oxalic acid is a complex organic compound with a unique structure that includes both phenoxy and amine functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]-N-methylethanamine typically involves multiple steps. One common method starts with the condensation of 2-methoxy-4-[(E)-prop-1-enyl]phenol with N-methylethanamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as N-ethylcarbodiimide hydrochloride (EDC·HCl) and a catalytic amount of hydroxy benzotriazole (HOBt) .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

2-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]-N-methylethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields phenoxy acids, while reduction can produce alcohols or amines .

Scientific Research Applications

2-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]-N-methylethanamine has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on various cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]-N-methylethanamine involves its interaction with specific molecular targets. The phenoxy group can interact with various enzymes and receptors, modulating their activity. The amine group can form hydrogen bonds with biological molecules, influencing their function and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]-N-methylethanamine is unique due to its combination of phenoxy and amine groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]-N-methylethanamine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2.C2H2O4/c1-4-5-11-6-7-12(13(10-11)15-3)16-9-8-14-2;3-1(4)2(5)6/h4-7,10,14H,8-9H2,1-3H3;(H,3,4)(H,5,6)/b5-4+;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRYJCKVJIIBQHV-FXRZFVDSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC1=CC(=C(C=C1)OCCNC)OC.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C1=CC(=C(C=C1)OCCNC)OC.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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